![molecular formula C7H4BrClN2 B11874258 8-Bromo-4-chloropyrrolo[1,2-A]pyrazine](/img/structure/B11874258.png)
8-Bromo-4-chloropyrrolo[1,2-A]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-4-chloropyrrolo[1,2-A]pyrazine is a heterocyclic compound with the molecular formula C₇H₄BrClN₂ and a molecular weight of 231.48 g/mol . It is characterized by the presence of both bromine and chlorine atoms attached to a pyrrolo[1,2-A]pyrazine core. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceuticals .
Preparation Methods
The synthesis of 8-Bromo-4-chloropyrrolo[1,2-A]pyrazine can be achieved through various synthetic routes. One common method involves the cross-coupling of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) yields the desired pyrrolo[1,2-A]pyrazine derivative .
Chemical Reactions Analysis
8-Bromo-4-chloropyrrolo[1,2-A]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Cyclization: Intramolecular cyclization reactions can be employed to modify the core structure of the compound.
Common reagents used in these reactions include cesium carbonate (Cs₂CO₃), dimethyl sulfoxide (DMSO), and various acyl (bromo)acetylenes . The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.
Scientific Research Applications
8-Bromo-4-chloropyrrolo[1,2-A]pyrazine has a wide range of applications in scientific research, including:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor activities.
Biological Studies: The compound is used to study various biological pathways and molecular targets, contributing to the understanding of disease mechanisms and the development of therapeutic agents.
Industrial Applications: It is employed in the synthesis of organic materials and natural products, as well as in the development of bioactive molecules.
Mechanism of Action
The mechanism of action of 8-Bromo-4-chloropyrrolo[1,2-A]pyrazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects. the exact mechanisms and molecular targets are still under investigation, and further research is needed to fully elucidate its mode of action .
Comparison with Similar Compounds
8-Bromo-4-chloropyrrolo[1,2-A]pyrazine can be compared with other pyrrolo[1,2-A]pyrazine derivatives, such as:
5H-Pyrrolo[2,3-B]pyrazine: Known for its kinase inhibitory activity.
Other Pyrrolo[1,2-A]pyrazine Derivatives: These compounds exhibit a range of biological activities, including antibacterial, antifungal, and antiviral properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C7H4BrClN2 |
|---|---|
Molecular Weight |
231.48 g/mol |
IUPAC Name |
8-bromo-4-chloropyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C7H4BrClN2/c8-5-1-2-11-6(5)3-10-4-7(11)9/h1-4H |
InChI Key |
UNFVIJDILRAKFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=CC2=C1Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


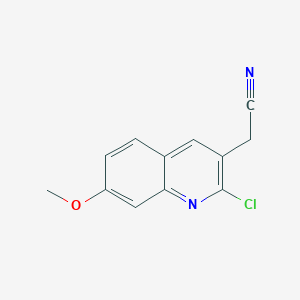

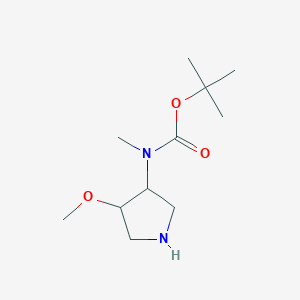
![4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 3-phenyl-](/img/structure/B11874225.png)




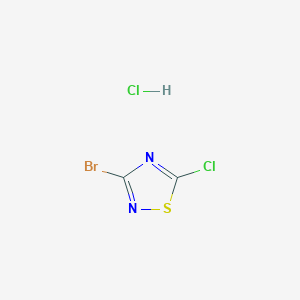
![7-Methoxy-2-(methoxymethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B11874255.png)
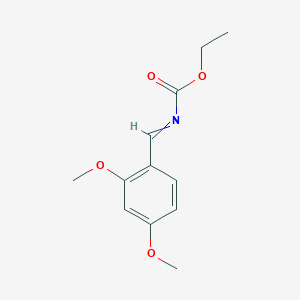
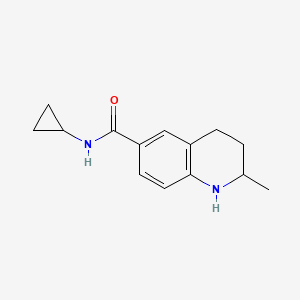
![2-(3-Ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B11874273.png)

